

# Computational Modeling of 4,5-Dimethyl-2-nitrobenzoic Acid Properties: A Comparative Guide

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## Compound of Interest

Compound Name: 4,5-Dimethyl-2-nitrobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational and experimental data for the physicochemical properties of **4,5-Dimethyl-2-nitrobenzoic acid** and structurally similar molecules. The aim is to offer a comprehensive overview of the accuracy and utility of computational models in predicting key molecular characteristics relevant to drug discovery and development.

## Executive Summary

The accurate prediction of molecular properties such as acid dissociation constant (pKa), solubility, and melting point is crucial in the early stages of drug development. Computational modeling offers a time- and cost-effective alternative to extensive experimental measurements. This guide compares available experimental data for **4,5-Dimethyl-2-nitrobenzoic acid** and its analogs with values predicted by various computational methods. While experimental data for the title compound is limited, this guide leverages data from structurally related molecules to provide a meaningful comparative framework.

## Comparative Data Analysis

The following tables summarize the available experimental and computationally predicted physicochemical properties of **4,5-Dimethyl-2-nitrobenzoic acid** and selected alternative

compounds. This data facilitates a direct comparison of the performance of different modeling approaches.

Table 1: Comparison of Experimental and Computationally Predicted pKa Values

Compound	Experimental pKa	Predicted pKa (DFT)	Predicted pKa (QSAR)
4,5-Dimethyl-2-nitrobenzoic acid	Data not available		
2-Nitrobenzoic acid	2.16		
3-Nitrobenzoic acid	3.46[1]		
3,4-Dimethylbenzoic acid	4.47		
3,5-Dimethylbenzoic acid	4.33		

Table 2: Comparison of Experimental and Computationally Predicted Aqueous Solubility

Compound	Experimental Solubility (g/L)	Predicted Solubility (COSMO-RS)
4,5-Dimethyl-2-nitrobenzoic acid	Data not available	
2-Nitrobenzoic acid	7.3 (25 °C)	
3,4-Dimethylbenzoic acid	0.129 (in mg/mL)[2][3]	
3,5-Dimethylbenzoic acid	Slightly soluble in water[2][4]	
3-Methyl-4-nitrobenzoic acid	Varies with solvent and temperature	

Table 3: Comparison of Experimental and Computationally Predicted Melting Points

Compound	Experimental Melting Point (°C)
4,5-Dimethyl-2-nitrobenzoic acid	195-197[5]
2-Nitrobenzoic acid	146-148[6]
3,4-Dimethylbenzoic acid	163-165[7]
3,5-Dimethylbenzoic acid	169-171[2][8]
3-Methyl-4-nitrobenzoic acid	Varies with solvent and temperature[9]

## Experimental and Computational Protocols

### Experimental Protocols

#### Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. A common and accurate method for its determination is potentiometric titration.

- **Sample Preparation:** A precisely weighed sample of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- **pH Measurement:** The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

#### Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

- **Sample Preparation:** An excess amount of the solid compound is added to a known volume of water in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Concentration Measurement:** The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

## Computational Methodologies

### Density Functional Theory (DFT) for pKa Prediction

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pKa prediction, it is often used to calculate the Gibbs free energy change of the deprotonation reaction.

- **Molecular Geometry Optimization:** The 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of the molecule are optimized to their lowest energy conformations in both the gas phase and in a simulated aqueous environment (using a continuum solvation model like SMD or PCM).
- **Energy Calculation:** The Gibbs free energies of the optimized structures are calculated.
- **pKa Calculation:** The pKa is then calculated using the difference in Gibbs free energy between the acid and its conjugate base, according to thermodynamic cycles. The CAM-B3LYP functional with a 6-311G+(d,p) basis set is a commonly used and reliable method for these calculations.<sup>[10]</sup>

### COSMO-RS for Solubility Prediction

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a computational method for predicting thermodynamic properties of fluids and solutions, including solubility.

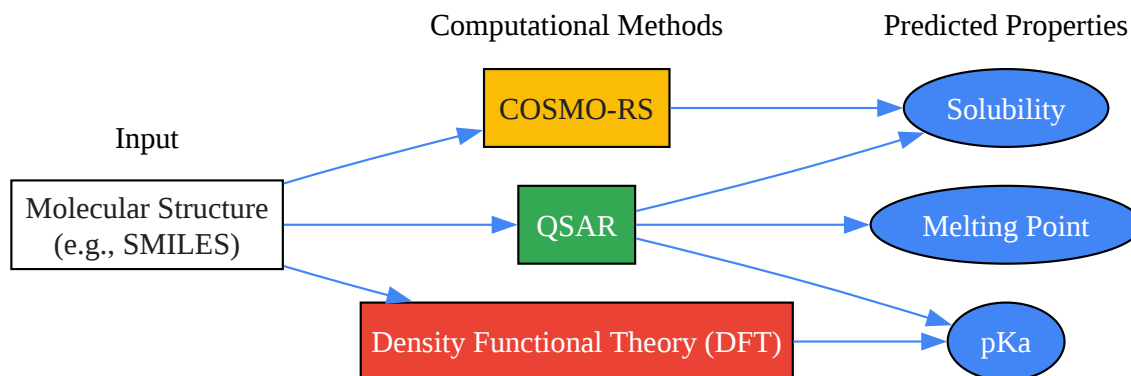
- **Quantum Chemical Calculation:** A quantum chemical calculation (typically DFT) is performed for the molecule of interest to generate a "sigma-profile," which is a histogram of the screening charge density on the molecular surface.
- **Statistical Thermodynamics:** The sigma-profiles of the solute and the solvent are used in a statistical thermodynamics model to calculate the chemical potential of the solute in the solvent.
- **Solubility Prediction:** The solubility is then predicted from the calculated chemical potential. COSMO-RS has shown high accuracy in predicting the aqueous solubilities of nitro compounds.[\[11\]](#)

### Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the chemical structure of a molecule to its physicochemical properties or biological activity.

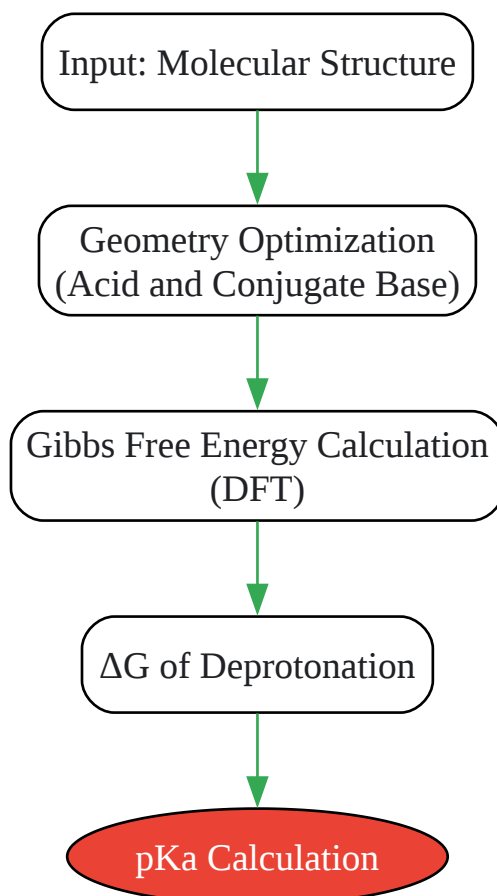
- **Descriptor Calculation:** A set of numerical descriptors representing the molecular structure (e.g., topological, electronic, and steric properties) is calculated for a series of compounds with known properties.
- **Model Building:** A mathematical model (e.g., multiple linear regression, neural network) is developed to establish a correlation between the descriptors and the property of interest.
- **Property Prediction:** The validated QSAR model is then used to predict the property for new compounds based on their calculated descriptors.

## Visualizations



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Caption: A general workflow for the computational prediction of molecular properties.



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Caption: Signaling pathway for DFT-based pKa prediction.

## Conclusion

Computational modeling is a powerful tool for estimating the physicochemical properties of molecules like **4,5-Dimethyl-2-nitrobenzoic acid**. Methods such as DFT and COSMO-RS can provide valuable insights into properties like pKa and solubility, guiding experimental efforts and accelerating the drug discovery process. While the accuracy of these predictions is continually improving, it is essential to validate computational results against reliable experimental data whenever possible. The data and methodologies presented in this guide offer a framework for researchers to critically evaluate and utilize computational predictions in their work. Further experimental investigation into the properties of **4,5-Dimethyl-2-nitrobenzoic acid** is warranted to provide a more complete benchmark for computational models.

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